Fmoc-Phe-OH
Description
Fmoc-Phe-OH (9-fluorenylmethyloxycarbonyl-L-phenylalanine) is a cornerstone in solid-phase peptide synthesis (SPPS), leveraging Fmoc chemistry for transient α-amino protection. Its high purity (98%), melting point (180–187°C), and stability under basic conditions make it ideal for iterative deprotection and coupling cycles . Beyond peptide synthesis, this compound exhibits unique self-assembly properties, forming nanofibers in aqueous solutions and enabling applications in drug delivery and photoresponsive hydrogels .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Fmoc-Cl Coupling in Biphasic Dioxane/Water
This classic method employs 9-fluorenylmethyl chloroformate (Fmoc-Cl) and L-phenylalanine under biphasic conditions.
Reaction Conditions :
-
Solvent System : 1,4-dioxane and aqueous Na₂CO₃ (10%)
-
Temperature : 0°C (4 h) → room temperature (18 h)
-
Molar Ratios : L-phenylalanine (1 eq), Fmoc-Cl (1 eq)
Procedure :
-
Dissolve L-phenylalanine in dioxane and Na₂CO₃ aqueous solution.
-
Add Fmoc-Cl dropwise at 0°C, followed by stirring at room temperature.
-
Acidify with HCl, extract with ether, and isolate via filtration.
Yield : 82%
Analytical Data :
Advantages : High yield, simplicity, and scalability.
Limitations : Requires careful pH control to prevent racemization.
Method 3: Thiophenol/Cs₂CO₃-Mediated Deprotection in Acetonitrile
A niche method involving thiophenol and cesium carbonate for selective deprotection.
Reaction Conditions :
-
Solvent : Acetonitrile
-
Reagents : Thiophenol (2 eq), Cs₂CO₃ (3 eq)
-
Time : 1.5 h at room temperature
Procedure :
-
Stir Fmoc-protected intermediate with thiophenol and Cs₂CO₃.
-
Partition between ether and HCl, followed by silica gel chromatography.
Yield : ~75% after purification.
Analytical Data : Confirmed via ¹H NMR and TLC.
Advantages : Effective for ortho-nosyl-protected derivatives.
Limitations : Requires toxic thiophenol and stringent safety protocols.
Method 4: TMSOTf-Catalyzed Prenyl Ester Cleavage in DCM
This method leverages trimethylsilyl triflate (TMSOTf) for ester cleavage.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Catalyst : TMSOTf (0.02–0.03 eq)
-
Time : 1–5 h at room temperature
Procedure :
-
Treat prenyl ester with TMSOTf in DCM.
-
Evaporate solvent and purify via crystallization or column chromatography.
Yield : ~80%
Analytical Data : Purity confirmed by ¹H NMR and melting point.
Advantages : Rapid reaction time, high selectivity.
Limitations : TMSOTf is moisture-sensitive and corrosive.
Method 5: TEMPO/Trichloroisocyanuric Acid Oxidation in Acetone
An oxidative strategy using TEMPO and trichloroisocyanuric acid (TCCA) .
Reaction Conditions :
-
Solvent : Acetone
-
Oxidants : TEMPO (0.1 eq), TCCA (10 eq), NaBr (1 eq)
-
Temperature : 0°C → room temperature
Procedure :
-
Add TCCA and TEMPO to a NaBr-containing acetone solution.
-
Stir, warm to room temperature, and purify via crystallization.
Yield : ~85%
Analytical Data : FTIR and elemental analysis.
Advantages : High yield, avoids heavy metals.
Limitations : Requires careful handling of TCCA due to its oxidative strength.
Table 1: Summary of this compound Synthesis Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| 1 | Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O | 22 | 82 | Scalability |
| 2 | DIC, DMAP | DMF | 6 | ~75 | Mild conditions |
| 3 | Thiophenol, Cs₂CO₃ | Acetonitrile | 1.5 | ~75 | Selective deprotection |
| 4 | TMSOTf | DCM | 1–5 | ~80 | Rapid |
| 5 | TEMPO, TCCA | Acetone | 2 | 85 | Metal-free oxidation |
Key Findings :
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent coupling. This reaction is critical for iterative peptide chain elongation.
Key Features:
-
Reagents : Piperidine (20–50% in DMF) or piperazine are commonly used .
-
Mechanism : Base-induced β-elimination generates a dibenzofulvene intermediate, which is scavenged to prevent side reactions .
-
Kinetics : Deprotection typically completes within 5–20 minutes at room temperature .
Table 1: Comparison of Deprotection Agents
| Reagent | Concentration | Time (min) | Efficiency |
|---|---|---|---|
| Piperidine/DMF | 20% v/v | 5–10 | >99% |
| Piperazine/DMF | 0.1 M | 15–20 | ~95% |
Coupling Reactions
The carboxylic acid group of this compound reacts with amino groups of adjacent residues to form peptide bonds. Activation is required to facilitate this reaction.
Activation Methods:
-
Reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure .
-
Mechanism : Carbodiimides convert the carboxylic acid to an active ester, enabling nucleophilic attack by the amine.
Table 2: Coupling Efficiency with Different Activators
| Activator | Solvent | Coupling Time (min) | Yield (%) |
|---|---|---|---|
| HBTU/DIEA | DMF | 30 | 98 |
| DIC/OxymaPure | DCM | 45 | 95 |
C-Terminal Modifications
The carboxylic acid group can be chemically altered to influence solubility and self-assembly properties:
-
Esterification : Conversion to methyl esters increases hydrophobicity, inhibiting hydrogelation .
-
Amidation : Substitution with amides enhances hydrogen bonding, promoting fibril formation .
pH-Dependent Behavior:
-
At pH > 10 , the carboxylic acid is deprotonated, hindering self-assembly .
-
At pH 3.5–6.2 , protonation triggers β-sheet formation and fibril aggregation, critical for hydrogelation .
Structural and Spectroscopic Insights
-
FT-IR Analysis : Amide I bands at 1630 cm⁻¹ and 1685 cm⁻¹ confirm anti-parallel β-sheet arrangements in self-assembled structures .
-
Circular Dichroism (CD) : A negative peak at 218 nm (far-UV) and a positive peak at 304–308 nm (near-UV) indicate π→π* stacking of Fmoc groups .
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
Fmoc-Phe-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc (Fluorenylmethoxycarbonyl) protection allows for selective coupling during peptide assembly, making it an essential reagent for incorporating phenylalanine into peptide sequences. The high purity levels (≥99.0% HPLC) and enantiomeric purity (≥99.8%) ensure that the resulting peptides are of high quality, which is crucial for both research and therapeutic applications .
This compound exhibits remarkable self-assembly properties, allowing it to form hydrogels in aqueous solutions. These hydrogels mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue engineering applications. The ability to form nanofiber networks enhances its utility in regenerative medicine, particularly for wound healing and tissue regeneration .
Case Studies on Hydrogel Applications
- Tissue Engineering : this compound-based hydrogels have been shown to support the growth of various cell types, facilitating tissue repair and regeneration.
- Wound Healing : Studies indicate that hydrogels formed from this compound can accelerate wound healing by providing a moist environment conducive to cellular activities .
Drug Delivery Systems
The biocompatibility and biodegradability of this compound hydrogels make them ideal candidates for drug delivery systems. They can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .
Applications in Drug Delivery
- Controlled Release : Hydrogels can be engineered to release drugs at specific rates based on environmental triggers such as pH or temperature.
- Targeted Therapy : Modifications to the this compound structure can allow for targeted delivery of drugs to specific tissues or cells, improving treatment outcomes.
Biochemical Research
In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Its role as a substrate in enzymatic assays helps elucidate mechanisms of action for various biological processes .
Mechanism of Action
The mechanism of action of Fmoc-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-Phe-OH’s phenylalanine side chain (aromatic, hydrophobic) contrasts with residues like Fmoc-Tyr-OH (tyrosine, phenolic -OH) and Fmoc-Trp-OH (tryptophan, indole ring). These structural differences dictate self-assembly behavior:
- This compound and Fmoc-Tyr-OH form nanofibers via π-π stacking and hydrogen bonding.
- Fmoc-Trp-OH self-assembles into nanoparticles.
- Co-assembly of this compound with Fmoc-Trp-OH transforms nanofibers into nanoparticles, highlighting synergistic interactions .
Table 1: Self-Assembly Behavior of Fmoc-Protected Aromatic Amino Acids
| Compound | Self-Assembled Structure | Key Interactions |
|---|---|---|
| This compound | Nanofibers | π-π stacking, H-bonding |
| Fmoc-Tyr-OH | Nanofibers | π-π stacking, H-bonding |
| Fmoc-Trp-OH | Nanoparticles | Hydrophobic, π-π |
Substitution Efficiency on Resins
This compound exhibits high substitution rates on chlorinated resins (e.g., PS-2-ClTrt-Cl, CM-Trt-Cl), crucial for SPPS efficiency:
Table 2: Substitution Efficiency on Resins
| Compound | Resin Type | Initial Substitution | Cycle-Induced Decline |
|---|---|---|---|
| This compound | PS-2-ClTrt-Cl | 97% | 1–3% per cycle |
| This compound | CM-Trt-Cl | 96% | 1–2% per cycle |
| Fmoc-Arg(Pbf)-OH | Rink Amide-AM | 93% | Not reported |
Analytical Recovery and Deprotection Kinetics
This compound demonstrates near-quantitative recovery (100.1%) in titrimetric vs. spectroscopic analyses, comparable to Fmoc-Gly-OH (100.2%) and Fmoc-Ala-OH·H2O (100.6%) . Deprotection studies reveal rapid Fmoc removal using 25% dipropylamine (DPA) in DMF, minimizing aspartimide formation compared to piperidine or DBU-based systems .
Activation and Coupling Kinetics
- Active ester formation : this compound reaches peak activation with iBuocOXY and AllocOXY oxime carbonates at 1 and 2 hours, respectively. Alkyl esters appear within 30–60 minutes, necessitating strict pre-activation timing .
- Coupling efficiency : this compound’s hydrophobic side chain facilitates high resin loading, whereas polar residues (e.g., Fmoc-Gln(Trt)-OH) may require extended coupling times due to solubility differences.
Application-Specific Performance
- Drug delivery: Co-assembly with puerarin enhances hydrogel thermal stability and mechanical strength, leveraging this compound’s nanofiber scaffold .
- Nanoparticle synthesis: this compound forms 250–500 nm nanoparticles in water, improving reaction efficiency compared to larger aggregates .
Biological Activity
Fmoc-Phe-OH, or Fmoc-protected L-phenylalanine , is a compound widely used in peptide synthesis and biomedicine due to its unique structural properties and biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential applications in drug delivery systems, and the mechanisms underlying its effects.
This compound has the following chemical characteristics:
- Chemical Formula : C₂₄H₂₁NO₄
- Molecular Weight : 387.15 g/mol
- Melting Point : 183°C
- Solubility : Highly hydrophobic; soluble in DMF and NMP .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various Gram-positive bacteria. The mechanism of action involves several key processes:
- Hydrogel Formation : this compound can self-assemble into hydrogels, which serve as effective scaffolds for controlled drug delivery and tissue engineering .
- Antibacterial Properties : The hydrogel and solution phases of this compound exhibit significant antibacterial activity. This activity is attributed to the compound's surfactant-like properties, which disrupt bacterial membranes .
- Mechanistic Insights :
Case Studies
A study examining the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound effectively inhibited bacterial growth in both gel and solution forms. The study reported a correlation between the surfactant properties of this compound and its minimum bactericidal concentration (MBC) .
Applications in Drug Delivery
The ability of this compound to form hydrogels has opened new avenues for its application in drug delivery systems:
- Controlled Release Systems : The hydrogels can encapsulate therapeutic agents, allowing for sustained release over time. This property is particularly beneficial for localized treatment in wound healing applications .
- Tissue Engineering Scaffolds : Due to their biocompatibility and mechanical properties, these hydrogels are being explored as scaffolds for tissue engineering, supporting cell growth and tissue regeneration .
Research Findings
A comprehensive review of the literature reveals several significant findings regarding this compound:
Q & A
Q. Methodological Guidance
- Halogenation : Introduce 4-Cl or 4-F substituents to modulate electron density and aggregation kinetics .
- PEGylation : Conjugate with Fmoc-Glu(OtBu)-OSu to improve solubility for in vivo delivery .
- Cyclization : Use Ugi reaction with ethyl isocyanoacetate to generate cyclic peptides with enhanced stability .
What protocols ensure reproducibility in this compound-based peptide synthesis?
Q. Methodological Guidance
- Detailed COA : Reference batch-specific data (e.g., CAS 35661-40-6) for molecular weight (387.43 g/mol) and optical rotation (-39.5° in DMF) .
- Cleavage conditions : Use TFA:TIPS:H₂O (95:2.5:2.5) for 2 hours to minimize side-chain degradation .
- Characterization : Validate products via MALDI-TOF MS and ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
